Methandriol dipropionate

Description

Genesis and Early Chemical Synthesis Endeavors for Androstenediol (B1197431) Derivatives

The genesis of research into methandriol (B1676360) dipropionate is rooted in the broader exploration of steroid chemistry that gained significant momentum in the 1930s. Following the isolation of testosterone (B1683101) in 1935, a surge of scientific effort was directed towards synthesizing related compounds to understand their structure-activity relationships. nih.govnih.gov The parent compound, methandriol, was first synthesized in 1935, the same year as methyltestosterone (B1676486) and mestanolone. wikipedia.org

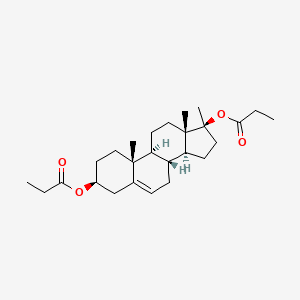

Early synthetic endeavors focused on modifying the basic steroid nucleus to create new derivatives. The synthesis of androstenediol derivatives, such as methandriol dipropionate, typically involves the esterification of the parent alcohol. mdpi.com This chemical process converts the hydroxyl groups at specific positions on the steroid backbone—in this case, the C3 and C17 positions of methandriol—into their corresponding esters. smolecule.com The common method for this transformation is reacting the steroid with an acid anhydride (B1165640) or an acid chloride. mdpi.com For this compound, this involves reacting methandriol with propionic anhydride or a similar reagent. smolecule.com

The starting materials for these synthetic steroids were often derived from natural sources. Phytosterols, which are plant-based sterols, served as inexpensive and abundant precursors for the industrial production of various steroid derivatives. nih.gov The development of microbial biotransformation processes allowed for the efficient conversion of these natural sterols into key intermediates for steroid hormone synthesis. nih.gov

Evolution of Research Perspectives on Synthetic Androgenic Esters

The primary motivation behind the development of synthetic testosterone analogs was the attempt to separate the hormone's muscle-building (anabolic) properties from its masculinizing (androgenic) effects. europeanreview.org While a complete separation has never been fully achieved, this goal drove decades of research into creating a wide array of synthetic steroids. europeanreview.org

A significant evolution in research perspectives was the strategic use of esterification to modify the pharmacokinetic profile of a parent steroid. wikipedia.org By adding ester groups to a compound like methandriol, researchers could create a prodrug—an inactive substance that is converted into an active drug within the body. wikipedia.orgwikipedia.org Esterification increases the lipophilicity (fat solubility) of the steroid, which affects its absorption and release. wikipedia.org When administered via intramuscular injection, AAS esters like this compound are absorbed more slowly from the injection site, creating a depot effect that extends the compound's duration of action over several days. wikipedia.orgwikipedia.org

This approach was not unique to methandriol. A wide range of androgen esters were developed for both research and therapeutic applications, including various esters of testosterone (e.g., cypionate, enanthate, propionate) and nandrolone (B1676933) (e.g., decanoate, phenylpropionate). wikipedia.org The research focus was on understanding how the length and structure of the ester chain influenced the drug's release rate and half-life. wikipedia.org

Methodological Advancements Influencing Early Steroid Chemistry Studies

Progress in the study of this compound and other synthetic steroids was intrinsically linked to advancements in chemical and analytical methodologies. Early steroid synthesis was often complex and lacked the high degree of selectivity seen in modern chemistry. solubilityofthings.com Over the past few decades, significant breakthroughs have expanded the synthetic chemist's toolbox. nih.gov The emergence of new catalytic methods, including transition metal-mediated catalysis and organocatalysis, has enabled the creation of complex steroidal skeletons with high efficiency and stereoselectivity. nih.gov More recent strategies, such as late-stage C-H oxidation and chemoenzymatic approaches, allow for precise modifications to the steroid structure, which was a significant challenge in earlier research. nih.govresearchgate.net

Alongside synthetic advancements, the evolution of analytical techniques was crucial for the isolation, characterization, and study of these compounds. The development of chromatographic methods, including Thin-Layer Chromatography (TLC) and later Gas or Liquid Chromatography (GC/LC) coupled with mass spectrometry, provided powerful tools for separating and identifying steroids and their metabolites with high accuracy. mdpi.commdpi.com Furthermore, the development of immunoassays offered highly sensitive methods for detecting specific steroids, which was particularly important for understanding their biological interactions and metabolic fate. mdpi.com These analytical advancements were fundamental to verifying the structure of newly synthesized compounds and studying their behavior in biological systems.

Properties

IUPAC Name |

(10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKFLTKJFMBYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863213 | |

| Record name | 17-Methylandrost-5-ene-3,17-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Modifications of Methandriol Dipropionate

Retrosynthetic Analysis of Methandriol (B1676360) Dipropionate

A retrosynthetic analysis of methandriol dipropionate [(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate, reveals its core structure as the steroid backbone of methandriol (17α-methyl-5-androstenediol). nih.gov The primary disconnection points are the two ester linkages at the C3 and C17 positions. This suggests a straightforward synthetic strategy involving the esterification of the diol precursor, methandriol, with a suitable propionylating agent. Methandriol itself is a derivative of the endogenous prohormone androstenediol (B1197431). wikipedia.org

Precursor Chemistry and Stereoselective Synthesis Routes

The synthesis of this compound hinges on the availability of its precursor, methandriol. smolecule.com First synthesized in 1935, methandriol is a 17α-alkylated derivative of 5-androstenediol. wikipedia.org The stereochemistry of methandriol is critical, with multiple defined stereocenters that dictate its three-dimensional structure. The stereochemical designation is (3S,8R,9S,10R,13S,14S,17S).

The synthesis of methandriol itself can be achieved through various routes, often starting from readily available steroid precursors. One key transformation is the stereoselective introduction of the methyl group at the C17 position. nih.gov

Esterification Reactions for Propionate (B1217596) Derivatives

The conversion of methandriol to this compound is achieved through esterification of the hydroxyl groups at the C3 and C17 positions. smolecule.com This is a crucial step that significantly alters the compound's properties. smolecule.com

Several methods can be employed for this transformation:

Acid-Catalyzed Esterification: The reaction of methandriol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a common approach. smolecule.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. smolecule.com

Use of Acylating Agents: Propionic anhydride (B1165640) or propionyl chloride can also be used as acylating agents. Propionic anhydride is often preferred due to its controlled reactivity. The reaction with propionic anhydride in the presence of pyridine (B92270) offers enhanced control and can lead to higher yields with fewer side products. smolecule.com

Steglich Esterification: This protocol represents another viable synthetic route for the preparation of this compound. smolecule.com

The choice of catalyst and reaction conditions can influence the efficiency and yield of the esterification process.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric acid | 65 | 4 | 78 |

| p-Toluenesulfonic acid | 70 | 3 | 82 |

| Pyridine | 60 | 6 | 65 |

Note: This table compares different catalytic approaches for the esterification of methandriol. While sulfuric acid is efficient, it carries a risk of over-esterification. p-Toluenesulfonic acid provides milder conditions and good yields. Pyridine is less corrosive but requires longer reaction times.

Purification Methodologies in Synthetic Processes

Following synthesis, purification is essential to remove unreacted starting materials, byproducts, and catalysts.

Recrystallization is a widely used method for purifying solid compounds. scispace.com For this compound, the crude product can be dissolved in a hot solvent, such as ethanol, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of high purity, often exceeding 95%. scispace.com The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. scispace.com

Chromatographic techniques offer a higher degree of purification.

Flash Column Chromatography: This method, using silica (B1680970) gel as the stationary phase and a solvent system like ethyl acetate (B1210297)/hexane, can effectively separate this compound from its impurities, achieving purities of up to 99%.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase chromatography with a C18 column, is the gold standard for steroid purification due to its high resolution and reproducibility. smolecule.com The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. smolecule.com

Derivatization Strategies and Analogue Development

The development of analogues of methandriol aims to modify its properties. Esterification is a primary derivatization strategy, and various esters of methandriol have been synthesized, including:

this compound wikipedia.org

Methandriol propionate wikipedia.org

Methandriol bisenanthoyl acetate wikipedia.org

Methandriol diacetate wikipedia.org

These modifications primarily affect the compound's pharmacokinetics. smolecule.com

Other analogues of methandriol include its positional isomer, methyl-4-androstenediol, and ethynylandrostanediol. wikipedia.orgwikiwand.com The development of such analogues involves modifications to the steroid backbone, such as altering the position of double bonds or introducing different functional groups. mdpi.com For instance, the introduction of a 17α-alkyl group, as seen in methandriol, is a key modification that increases oral activity. nih.gov

Isotopic Labeling Techniques for Biochemical Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. researchgate.net By replacing one or more atoms of a molecule with their heavy isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the compound becomes "labeled." nih.govresearchgate.net This label allows researchers to track the molecule and its metabolites through complex biochemical pathways using sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For steroids like this compound, understanding their metabolic pathways is crucial. Stable isotope-resolved metabolomics (SIRM) is an approach that uses stable isotope tracers to map metabolic networks. nih.gov This technique can reveal how a parent drug is transformed into various metabolites, the rates of these transformations, and the connectivity of different metabolic pathways. researchgate.netnih.gov

Application to Methandriol and Related Steroids:

While specific studies on the isotopic labeling of this compound are not extensively documented in publicly available literature, the principles can be understood from research on structurally similar 17α-alkylated anabolic steroids, such as 17α-methyltestosterone. rsc.org

A common strategy involves administering a mixture of the unlabeled steroid and its isotopically labeled (e.g., deuterated) analogue to a biological system, such as a horse. rsc.org Urine samples are then collected and analyzed by gas chromatography-mass spectrometry (GC-MS). rsc.org The key advantage of this method is the ability to distinguish metabolites of the administered drug from endogenous compounds. Metabolites derived from the labeled drug will appear in the mass spectrum as a pair of ions with a characteristic mass difference corresponding to the number of isotopic labels. rsc.org For instance, if a deuterated analogue is used, fragment ions of the metabolites will show distinct ion pairs, which facilitates their identification. rsc.org

Table 2: Common Isotope Labeling Strategies in Steroid Metabolism Research

| Isotope | Application | Technique | Purpose |

|---|---|---|---|

| ²H (Deuterium) | Labeling of the steroid backbone or specific functional groups. rsc.org | GC-MS, LC-MS/MS | Used as internal standards for quantification and to identify metabolites by observing characteristic ion doublets in mass spectra. core.ac.uk |

| ¹³C | Incorporation into the steroid nucleus or side chains. nih.gov | GC-MS, LC-MS/MS, NMR | Considered more stable than deuterium (B1214612) labels as they are less prone to exchange. nih.gov Used for flux analysis and detailed pathway elucidation. nih.gov |

| ¹⁸O | Introduction into hydroxyl or sulfate (B86663) groups. researchgate.net | MS/MS | Used to study specific metabolic reactions like hydroxylation and sulfation and to aid in the characterization of metabolite structures. researchgate.net |

Isotopic labeling is also instrumental in elucidating the fragmentation pathways of steroids in mass spectrometry. nih.gov By selectively labeling specific positions, such as the 17α-methyl group, researchers can determine the origin of different fragment ions observed in the mass spectrum. nih.gov This detailed structural information is vital for the unambiguous identification of metabolites in complex biological samples. For example, studies on 17α-methyl steroids have used labeling to understand how stereochemistry influences fragmentation patterns, which is critical for differentiating between various isomers. nih.gov

The synthesis of isotopically labeled steroids can be achieved through partial or total synthesis, where labeled synthons are incorporated into the molecule. nih.gov For instance, deuterated analogues of 17α-alkyl steroids have been synthesized from precursors like dehydroisoandrosterone (DHEA) using reactions such as a Grignard reaction with a labeled reagent. rsc.org These labeled compounds are indispensable tools for advancing the understanding of steroid metabolism. researchgate.netdshs-koeln.de

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methandriol |

| Androstenediol |

| Propionic anhydride |

| Propionyl chloride |

| Sulfuric acid |

| Sodium bicarbonate |

| Dichloromethane |

| Ethyl acetate |

| Methandrostenolone (B1676361) |

| Methandriol propionate |

| Methandriol bisenanthoyl acetate |

| 17α-methyltestosterone |

Biochemical Interactions and Proposed Mechanisms of Action of Methandriol Dipropionate

Androgen Receptor Binding Affinities and Selectivity Studies

The primary mechanism of action for methandriol (B1676360), the active form of methandriol dipropionate, is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon entering a target cell, androgens bind to the AR located in the cytoplasm or nucleus. nih.gov While specific competitive binding assay data for this compound is not extensively detailed in publicly available literature, it is understood to exhibit anabolic and androgenic effects by binding to and sensitizing androgen receptors. smolecule.com

The binding affinity of various anabolic steroids to the AR can differ significantly, which influences their potency. nih.gov Some synthetic AAS have been shown to possess a higher binding affinity for the AR than the endogenous androgen testosterone (B1683101), while others have a lower affinity. nih.gov In vitro studies using cytosolic preparations from skeletal muscle and prostate tissues are common methods for determining these relative binding affinities. nih.govnih.gov Such studies help to characterize the potential for a steroid to elicit a biological response through AR-mediated pathways. It has been proposed that this compound's activity may also involve enhancing the absorption of other co-administered steroids by sensitizing these receptors.

Intracellular Signaling Cascades Mediated by Androgen Receptor Activation

Activation of the androgen receptor initiates a cascade of intracellular signaling events. Traditionally, this process involves the receptor translocating to the nucleus, where it functions as a ligand-activated transcription factor. nih.gov However, rapid, non-genomic actions of steroids have also been identified, which occur too quickly to be explained by gene transcription alone. nih.gov

These rapid signaling events can involve the activation of various protein kinases and signaling molecules. nih.gov Steroid hormones can trigger the activation of mitogen-activated protein kinases (MAPKs), protein kinase C (PKC), and heterotrimeric G proteins. nih.gov For androgens, these non-genomic pathways can be initiated by AR complexes located in or near the cell membrane, leading to rapid changes in intracellular processes, including the mobilization of intracellular calcium (Ca2+). nih.gov These signaling cascades can ultimately influence cell proliferation, differentiation, and apoptosis, complementing the slower, genomic effects mediated by direct gene regulation. nih.govnih.gov

Gene Expression Modulation by this compound at the Transcriptional Level

The canonical pathway of androgen action involves the direct modulation of gene expression at the transcriptional level. nih.gov Upon binding its ligand, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. nih.gov

This binding event recruits co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II and the general transcription machinery, leading to an increase or decrease in the transcription rate of specific genes. nih.govfrontiersin.org The resulting changes in messenger RNA (mRNA) levels and subsequent protein synthesis are responsible for the majority of the physiological effects of androgens, such as muscle protein synthesis. nih.govnih.gov Steroid hormones can impact the expression of a large number of genes, including those that encode for growth factors, hormone receptors, and inflammatory response proteins, through these transcriptional and post-transcriptional mechanisms. nih.gov

Enzymatic Biotransformation and Metabolic Fate Pathways

This compound undergoes significant enzymatic biotransformation in the body, a process that converts it into its active form and subsequently into metabolites for excretion. researchgate.net This metabolism occurs primarily in the liver and involves a series of reactions categorized into Phase I and Phase II pathways. pharmaguideline.comscispace.com

As a prodrug, this compound is pharmacologically inactive until it is converted into its parent compound, methandriol (17α-methyl-5-androstenediol). wikipedia.org This initial and crucial step is achieved through hydrolysis, where the two propionate (B1217596) ester groups at the C3 and C17 positions are cleaved by esterase enzymes. researchgate.netscielo.br This process releases the active steroid, methandriol, into circulation, allowing it to interact with androgen receptors in target tissues. The esterification of the parent steroid serves to extend its duration of action by creating a depot effect at the site of injection, from which the drug is slowly released and hydrolyzed. wikipedia.org

Following hydrolysis, methandriol undergoes further Phase I metabolic transformations. Phase I reactions, which include oxidation, reduction, and hydroxylation, typically introduce or expose functional groups on the steroid molecule, making it more polar. pharmaguideline.comnih.gov For methandriol, key Phase I processes include the reduction of the Δ5 double bond (unsaturation) and hydroxylation. researchgate.net These reactions are primarily catalyzed by the cytochrome P450 family of enzymes located in the liver. scispace.comnih.gov

A specific and significant Phase I metabolic pathway for methandriol is hydroxylation, particularly at the C16 position. researchgate.net Hydroxylation is the addition of a hydroxyl (-OH) group to the steroid skeleton, a common reaction in the metabolism of many endogenous and synthetic steroids. wikipedia.org The resulting 16-hydroxy metabolites are more water-soluble, which facilitates their eventual elimination from the body. scispace.com The formation of 16α-hydroxyestrone, for example, is a known metabolic pathway for estrogens and is associated with retained biological activity. nih.govtaylorandfrancis.com In the case of methandriol, hydroxylation at C16 is a principal metabolic step observed in biotransformation studies. researchgate.net

Table of Metabolic Transformations

| Metabolic Step | Substrate | Primary Enzyme Type | Product | Description |

|---|---|---|---|---|

| Hydrolysis | This compound | Esterases | Methandriol | Cleavage of propionate esters to release the active steroid. researchgate.net |

| Reduction | Methandriol | Reductases | Reduced Methandriol Metabolites | Saturation of the Δ5 double bond in the A-ring. researchgate.net |

| Hydroxylation | Methandriol | Cytochrome P450 Oxidases | 16-hydroxy-methandriol | Addition of a hydroxyl group at the C16 position. researchgate.net |

Phase I Metabolic Transformations

Reduction of Unsaturated Bonds (e.g., Δ5 Reduction)

A key Phase I metabolic reaction for methandriol is the reduction of the double bond located between the fifth and sixth carbon atoms (Δ5) in the steroid's B-ring. Research on the metabolism of this compound in greyhounds has identified the reduction of this Δ5 unsaturation as a principal metabolic pathway. wikipedia.org This enzymatic process converts the androst-5-ene backbone into a saturated androstane (B1237026) structure.

The reduction of the Δ5 double bond results in the formation of a new asymmetric center at the fifth carbon, leading to two possible stereoisomers: 5α- and 5β-androstane. In the case of methandriol, studies investigating its urinary excretion patterns have confirmed the formation of 17α-methyl-5β-androstane-3α,17β-diol. nih.gov This indicates that the hydrogenation of the double bond primarily proceeds to form a metabolite with a 5β-configuration, where the hydrogen atom at C-5 is positioned above the plane of the steroid ring system. nih.gov This transformation significantly alters the three-dimensional shape of the steroid, which can influence its subsequent metabolism and biological activity.

Oxidoreductase Enzyme Interactions (e.g., 5α-reductase inhibition)

This compound is reported to interact with key oxidoreductase enzymes that are crucial in the metabolism of androgens. bioscientifica.com One of the significant proposed interactions is the inhibition of 5α-reductase. bioscientifica.com This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). frontiersin.orgnih.gov By inhibiting 5α-reductase, this compound may decrease the levels of DHT in androgen-responsive tissues. bioscientifica.com The inhibition of this enzyme is a mechanism employed by a class of medications known as 5α-reductase inhibitors (5-ARIs) to treat conditions exacerbated by DHT. frontiersin.org

Table 1: Summary of Oxidoreductase Enzyme Interactions

| Enzyme | Proposed Interaction with this compound | Consequence of Interaction |

| 5α-reductase | Inhibition | Affects dihydrotestosterone (DHT) levels. bioscientifica.com |

Phase II Conjugation Pathways

Following Phase I metabolic reactions, methandriol and its metabolites undergo Phase II conjugation. These reactions involve the attachment of polar endogenous molecules, which increases the water solubility of the steroid, deactivates it, and facilitates its elimination from the body. nih.gov The primary conjugation pathways for steroids are glucuronidation and sulfation.

Glucuronidation Processes

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the steroid molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While specific studies on the glucuronidation of methandriol in humans are limited, metabolic investigations in animal models provide relevant insights. In studies involving greyhounds, the Phase II β-glucuronylation of sterol metabolites was found to be extensive. wikipedia.org This suggests that the hydroxyl groups on the methandriol molecule or its Phase I metabolites serve as acceptor sites for glucuronic acid, forming water-soluble glucuronide conjugates that can be readily excreted in the urine.

Sulfation Mechanisms

Sulfation is another critical Phase II conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes. This reaction involves the transfer of a sulfonate group from a donor molecule, 3′-phospho-adenosine-5′-phosphosulfate (PAPS), to a hydroxyl group on the steroid. While direct studies on methandriol sulfation are not extensively documented, the metabolism of its parent structure, androstenediol (B1197431), provides a strong model. Androstenediol is known to be sulfated, forming androstenediol sulfate (B86663). Generally, steroids with a 3β-hydroxyl group, such as methandriol, are prime candidates for sulfation. This process renders the steroid molecule more water-soluble and biologically inert, preparing it for excretion.

Influence on Endogenous Enzyme Activities (e.g., Aromatase Activation)

Beyond being a substrate for metabolic enzymes, this compound is also proposed to influence the activity of other key enzymes involved in steroidogenesis. It has been reported to act as an activator of aromatase. bioscientifica.com Aromatase is the enzyme responsible for the conversion of androgens (like testosterone) into estrogens. By activating this enzyme, this compound could potentially increase the rate of estrogen synthesis, thereby influencing local estrogen levels in various tissues. bioscientifica.com

Table 2: Influence of this compound on Endogenous Enzymes

| Enzyme | Proposed Influence by this compound | Potential Outcome |

| Aromatase | Activation | Influences estrogen levels. bioscientifica.com |

Modulation of Plasma Protein Levels by this compound

This compound has been observed to influence the hepatic synthesis of various plasma proteins, leading to notable alterations in their circulating concentrations. The effects appear to be linked to the chemical structure of the steroid, particularly the presence of a 17α-alkyl group, which is a feature of methandriol. Research conducted on a range of anabolic steroids, including this compound, has elucidated its impact on both acute phase proteins and hormone-binding globulins. These changes are distinct from those induced by estrogens or a typical acute phase reaction.

Effects on Hormone-Binding Globulins (e.g., Cortisol-Binding Globulin, Thyroxine-Binding Prealbumin)

In addition to its effects on acute phase reactants, this compound has been implicated in the modulation of hormone-binding globulins. These proteins play a crucial role in the transport and bioavailability of various hormones.

Research into the effects of anabolic steroids on these transport proteins has provided insights into the actions of this compound. While specific data for this compound's effect on thyroxine-binding prealbumin is part of a broader study, the general findings for 17α-alkylated steroids indicate a pattern of influence on these critical carrier proteins. Studies on various anabolic steroids have shown effects on cortisol-binding globulin (also known as transcortin) and thyroxine-binding proteins. nih.govnih.gov The alterations in these globulins can have significant implications for endocrine function by modifying the amount of free, biologically active hormone available to target tissues.

| Hormone-Binding Globulin | Potential Effect of 17α-Alkylated Steroid Administration |

| Cortisol-Binding Globulin (Transcortin) | Altered Levels |

| Thyroxine-Binding Prealbumin | Altered Levels |

This table outlines the potential effects of 17α-alkylated anabolic steroids, including this compound, on key hormone-binding globulins as suggested by broader studies on this class of compounds.

Analytical Methodologies for Methandriol Dipropionate Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of Methandriol (B1676360) Dipropionate, enabling its separation from complex matrices and subsequent identification. The choice of technique often depends on the specific requirements of the analysis, such as sensitivity, specificity, and the nature of the research matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of anabolic-androgenic steroids (AAS), including Methandriol Dipropionate. fda.govfu-berlin.de Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying the compound in various samples. mdpi.com For GC-MS analysis, steroids are often chemically modified through derivatization, such as silylation, to improve their volatility and thermal stability. mdpi.comresearchgate.net This process typically involves reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.net

The GC column, commonly a low-polarity phase like 5% diphenyl/95% dimethylpolysiloxane, separates the derivatized analytes based on their boiling points and interactions with the stationary phase. fda.gov The separated compounds then enter the mass spectrometer, which ionizes them, typically using electron ionization (EI) at 70 eV. fda.govunito.it The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for the molecule, allows for confident identification by comparison to spectral libraries and reference standards. fda.gov For enhanced sensitivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target compound. unito.itunb.br

Table 1: Typical GC-MS Parameters for Anabolic Steroid Analysis

| Parameter | Description |

|---|---|

| Column | 5% Diphenyl / 95% Dimethylpolysiloxane stationary phase fda.gov |

| Injector Temperature | 280 °C unito.itunb.br |

| Carrier Gas | Helium mdpi.comunito.it |

| Oven Program | Temperature gradient, e.g., starting at 120-150°C and ramping up to ~315°C mdpi.comunito.it |

| Ionization Mode | Electron Ionization (EI) at 70 eV fda.govunito.it |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) unito.itunb.br |

| Derivatization | Silylation (e.g., using BSTFA or MSTFA) fda.govmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering high sensitivity and specificity without the need for derivatization. helsinki.finih.gov This technique is particularly advantageous for analyzing both the parent compound and its metabolites directly from biological matrices. researchgate.netwada-ama.org

In a typical LC-MS/MS protocol, the sample is first separated using a reversed-phase liquid chromatography column, such as a C18 column. rug.nl A mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate, is used to elute the compounds. rug.nlcsbsju.edu

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). helsinki.ficsbsju.edu Tandem mass spectrometry (MS/MS) is then used for detection. In this process, a specific precursor ion corresponding to the mass of this compound is selected, fragmented, and one or more characteristic product ions are monitored. This multiple reaction monitoring (MRM) approach provides excellent selectivity and reduces background noise, allowing for very low detection limits, often in the nanogram per milliliter (ng/mL) range. helsinki.finih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is a robust method for assessing the purity and performing quantification of this compound in pharmaceutical formulations. While often coupled with mass spectrometry for identification, HPLC with ultraviolet (UV) detection is a common configuration for quantitative analysis due to its reliability and cost-effectiveness.

For purity assessment, HPLC can separate this compound from its precursors, degradation products, and other synthesis-related impurities. The separation is typically achieved on a reversed-phase column with a mobile phase of acetonitrile and water. The area of the chromatographic peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity. Quantification is achieved by creating a calibration curve from the peak areas of known concentrations of a certified reference standard.

Thin-Layer Chromatography (TLC) in Initial Characterization

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective screening method for the initial characterization and identification of steroids like this compound. sepscience.comanalis.com.myresearchgate.net It is particularly useful for analyzing samples where the presence of steroids is suspected, such as in dietary supplements. sepscience.com

In TLC, the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a specific solvent system (mobile phase). A common solvent system for separating androgens is a mixture of dichloromethane, cyclohexane, and acetone. nih.gov As the mobile phase moves up the plate, it separates the components of the sample based on their differential affinity for the stationary and mobile phases. After development, the separated spots are visualized, often by spraying with a reagent like a sulfuric acid-methanol mixture followed by heating, which produces colored spots. analis.com.my The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a reference standard.

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are essential for the definitive structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.comspringernature.com It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the structure.

¹H NMR (Proton NMR) : This experiment identifies the different types of protons in the molecule and their chemical environments. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide clues to the structure.

¹³C NMR (Carbon NMR) : This experiment detects the different carbon atoms in the molecule, providing information on the carbon skeleton. chemicalbook.comresearchgate.net

2D NMR Experiments : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. encyclopedia.pub This collective data allows for the complete and precise assignment of the molecule's structure. hyphadiscovery.com

Table 2: NMR Spectroscopy Experiments for Structural Elucidation

| Experiment | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Identifies proton environments | Chemical shifts, integration, and coupling constants of protons. |

| ¹³C NMR | Identifies carbon environments | Chemical shifts of individual carbon atoms, revealing the carbon framework. chemicalbook.comresearchgate.net |

| COSY | Establishes ¹H-¹H correlations | Shows which protons are coupled (adjacent) to each other. encyclopedia.pub |

| HSQC | Establishes one-bond ¹H-¹³C correlations | Identifies which protons are directly attached to which carbon atoms. encyclopedia.pub |

| HMBC | Establishes long-range ¹H-¹³C correlations | Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments. encyclopedia.pub |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (from residual moisture or hydrolysis) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group. |

| C-H (alkane) | 2850-3000 (strong) | Stretching vibrations of the C-H bonds in the steroid nucleus and alkyl chains. |

| C=O (ester) | 1735-1750 (strong, sharp) | Stretching vibration of the carbonyl group in the propionate (B1217596) esters. This is a key indicator of the ester functional groups. nih.gov |

| C-O (ester) | 1150-1250 (strong) | Stretching vibrations of the C-O single bonds in the ester groups. |

| C-C (steroid backbone) | 1000-1300 (moderate) | Various stretching and bending vibrations of the carbon-carbon bonds within the steroid rings. |

| C-H (bending) | 1375-1470 (variable) | Bending vibrations of the C-H bonds. |

This table is generated based on typical IR absorption frequencies for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the concentration of an analyte in a solution. It operates by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a compound to be analyzable by UV-Vis spectroscopy, it must possess a chromophore, which is a part of the molecule that absorbs light at these wavelengths.

This compound, as a derivative of 5-androstenediol, is expected to exhibit some UV absorbance. While a specific UV-Vis spectrum for this compound is not widely published, general screening methods for anabolic steroids often utilize UV-Vis detection in the range of 240-250 nm. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally by scanning a dilute solution of this compound in a suitable solvent, such as methanol or ethanol, across the UV range.

General Procedure for Concentration Determination using UV-Vis Spectroscopy:

Determination of λmax: A standard solution of this compound in a suitable solvent (e.g., methanol) is scanned using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.

Preparation of a Calibration Curve: A series of standard solutions of known concentrations of this compound are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

Sample Analysis: The absorbance of the research matrix sample (after appropriate preparation and dilution) is measured at the same λmax.

Concentration Calculation: The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.

Hypothetical Linearity Data for this compound Analysis:

| Concentration (µg/mL) | Absorbance at λmax (e.g., 245 nm) |

| 5 | 0.152 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| 60 | 1.830 |

This table represents hypothetical data to illustrate the expected linear relationship between concentration and absorbance.

Immunological Assays for Detection of this compound and its Metabolites

Immunological assays are highly sensitive and specific methods that utilize the principle of antigen-antibody binding for the detection of substances. These assays are particularly useful for screening a large number of samples for the presence of a target analyte and its metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay. For small molecules like this compound, a competitive ELISA format is typically employed. The development of such an assay involves several key steps:

Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule (hapten), is not immunogenic on its own. It must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response.

Antibody Production: The hapten-carrier conjugate is used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that are specific to this compound.

Assay Optimization: The optimal concentrations of the antibody and the enzyme-labeled competitor (e.g., this compound conjugated to an enzyme like horseradish peroxidase) are determined to achieve the desired sensitivity and dynamic range of the assay.

Assay Procedure:

The wells of a microtiter plate are coated with a capture antibody.

The sample (or standard) and a known amount of enzyme-labeled this compound are added to the wells.

The free this compound in the sample competes with the enzyme-labeled this compound for binding to the limited number of antibody sites.

After an incubation period, the unbound components are washed away.

A substrate is added, which is converted by the enzyme into a colored product.

The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Key Parameters in ELISA Development:

| Parameter | Description |

| Antibody Specificity | The ability of the antibody to bind specifically to this compound and not to other structurally related steroids. Cross-reactivity studies are essential. |

| Sensitivity (Limit of Detection) | The lowest concentration of this compound that can be reliably detected by the assay. |

| Dynamic Range | The range of concentrations over which the assay is accurate and precise. |

| Precision | The reproducibility of the assay, typically expressed as the coefficient of variation (CV). |

| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies. |

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is crucial to remove interfering substances from the research matrix (e.g., plasma, urine) and to concentrate the analyte of interest before analysis. The choice of sample preparation technique depends on the nature of the matrix and the analytical method to be used.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. austinpublishinggroup.com For the extraction of relatively nonpolar steroids like this compound from aqueous matrices, reversed-phase SPE is commonly employed.

Typical Reversed-Phase SPE Protocol for this compound:

Column Conditioning: A C18 SPE cartridge is conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with water or a buffer to prepare the column for the aqueous sample.

Sample Loading: The pre-treated sample (e.g., diluted urine or plasma) is loaded onto the SPE cartridge. This compound and other nonpolar components will be retained on the C18 sorbent, while polar matrix components pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove any remaining polar interferences.

Elution: this compound is eluted from the cartridge using a small volume of a strong, nonpolar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

Evaporation and Reconstitution: The eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent that is compatible with the subsequent analytical method.

Factors to Consider for SPE Method Development:

| Factor | Description |

| Sorbent Type | C18 is a common choice for steroids, but other sorbents may be evaluated for optimal recovery. |

| Sample pH | Adjusting the pH of the sample can influence the retention of the analyte and the removal of interferences. |

| Wash Solvent | The composition of the wash solvent is critical to remove interferences without prematurely eluting the analyte. |

| Elution Solvent | The choice of elution solvent and its volume will determine the recovery and concentration of the analyte. |

Liquid-Liquid Extraction (LLE) Procedures

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. austinpublishinggroup.com For the extraction of steroids from aqueous research matrices, a water-immiscible organic solvent is used.

General LLE Procedure for this compound:

Solvent Selection: A suitable organic solvent that is immiscible with water and in which this compound has high solubility is chosen. Common solvents for steroid extraction include diethyl ether, ethyl acetate (B1210297), and hexane.

Extraction: The aqueous sample is mixed with the organic solvent in a separatory funnel. The mixture is shaken vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase.

Phase Separation: The two phases are allowed to separate, with the less dense organic layer typically on top.

Collection: The organic layer containing the extracted this compound is carefully collected.

Drying and Evaporation: The collected organic extract is often dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then evaporated to concentrate the analyte.

Reconstitution: The dried residue is reconstituted in a suitable solvent for analysis.

Comparison of Common LLE Solvents for Steroid Extraction:

| Solvent | Polarity | Advantages | Disadvantages |

| Diethyl Ether | Low | Good extraction efficiency for many steroids. | Highly volatile and flammable. Can form peroxides. |

| Ethyl Acetate | Medium | Good solvating power for a range of steroids. | Higher water solubility than ether, may require a drying step. |

| Hexane | Very Low | Effective for very nonpolar steroids. | May not be a strong enough solvent for more polar metabolites. |

Derivatization Chemistry for Enhanced Detectability

In the analytical detection and quantification of this compound and its metabolites, particularly within research matrices, chemical derivatization is a pivotal preparatory step. nih.govresearchgate.net This process chemically modifies the analyte to improve its suitability for analysis, most commonly by gas chromatography-mass spectrometry (GC-MS). nih.govfu-berlin.de The primary objectives of derivatizing methandriol and its related compounds are to increase their volatility and thermal stability, which are crucial for GC analysis. nih.govresearchgate.net This enhancement in analytical performance allows for improved chromatographic separation and detection sensitivity. fu-berlin.de

The functional groups on the steroid molecule, such as hydroxyl and keto groups, are targeted for derivatization. fu-berlin.deyoutube.com By converting these polar groups into less polar, more stable derivatives, issues like poor peak shape and thermal degradation during analysis can be mitigated. researchgate.netnih.gov The most prevalent derivatization strategies employed for anabolic steroids, including methandriol, are silylation and acylation. researchgate.netnih.gov

Silylation

Silylation is a widely adopted method that involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com This conversion to TMS ethers significantly enhances the volatility and thermal stability of the steroid. fu-berlin.de A variety of silylating agents are available, with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) being among the most popular choices for steroid analysis. nih.govyoutube.com

The efficiency of the silylation reaction is often improved by the use of catalysts. nih.gov For instance, a combination of MSTFA, ammonium iodide (NH₄I), and ethanethiol (B150549) is a common derivatization mixture used in anti-doping laboratories to prepare samples for GC-MS analysis. nih.gov This process effectively converts steroid hydroxy- and oxo- groups into TMS ether and enol-TMS ether derivatives, leading to improved chromatographic and mass spectral characteristics. fu-berlin.de

Acylation

Acylation is another key derivatization technique that introduces an acyl group into the target molecule. This is typically achieved by reacting the steroid with an acid anhydride (B1165640). While not as commonly cited for methandriol specifically in the provided context, acylation is a recognized method for derivatizing steroids in general. researchgate.net

The selection of the appropriate derivatization reagent and the optimization of reaction conditions, such as temperature and time, are critical for achieving reliable and sensitive detection of this compound and its metabolites. nih.gov

The following table provides examples of derivatization strategies that are representative of those used for anabolic steroids.

| Analyte Group | Derivatization Reagent(s) | Derivative Formed | Analytical Technique |

|---|---|---|---|

| Steroids with Hydroxyl Groups | MSTFA/NH₄I/DTT | Trimethylsilyl (TMS) ethers | GC-MS |

| Steroids with Hydroxy and Oxo Functions | Silylating agents and catalysts | TMS ether and enol-TMS ether | GC-MS |

Future Directions and Unexplored Research Avenues for Methandriol Dipropionate

Advanced Computational Modeling for Receptor-Ligand Interactions

Computational modeling offers a powerful, cost-effective approach to explore the molecular intricacies of how Methandriol (B1676360) Dipropionate interacts with the androgen receptor (AR). drugtargetreview.comnih.govresearchgate.netrowan.edu These in silico methods can predict binding affinities, elucidate conformational changes, and guide the design of future experimental studies.

Molecular dynamics (MD) simulations can provide an atomic-level understanding of the dynamic interactions between Methandriol Dipropionate and the AR ligand-binding domain (LBD). nih.govacs.orgfigshare.com By simulating the movement of every atom in the system over time, researchers can visualize how the ligand binds, the conformational changes it induces in the receptor, and the stability of the resulting complex. nih.govfrontiersin.org Future MD studies could focus on:

Binding Energetics: Calculating the binding free energy of this compound to the AR to quantify the strength of the interaction. frontiersin.org

Allosteric Effects: Investigating how the binding of this compound at the LBD influences other parts of the receptor, potentially affecting interactions with coactivator or corepressor proteins. nih.govfigshare.com

Comparative Dynamics: Simulating the AR bound to this compound and comparing it to simulations with other androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to understand differences in receptor activation. frontiersin.org

Table 1: Potential Parameters for Molecular Dynamics Simulations of this compound-AR Complex

| Parameter | Description | Potential Insights |

|---|---|---|

| Simulation Time | Length of the simulation (e.g., nanoseconds to microseconds) | Reveals long-term stability and conformational changes of the receptor-ligand complex. acs.org |

| Force Field | Set of parameters used to describe the potential energy of the system | Ensures accurate representation of atomic interactions. |

| Water Model | Explicit representation of solvent molecules | Crucial for understanding the role of water in the binding pocket and at the protein surface. |

| Temperature & Pressure | Controlled simulation conditions (e.g., 310 K, 1 atm) | Mimics physiological conditions for relevant biological insights. |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govusfq.edu.eckg.ac.rs For this compound and other AAS, QSAR models can be developed to predict anabolic and androgenic potency based on molecular descriptors. nih.govusfq.edu.ecresearchgate.netscienceopen.com Future research in this area could involve:

Developing Predictive Models: Creating robust QSAR models for a diverse set of AAS, including this compound, to identify the key structural features that determine binding affinity and receptor activation. nih.govkg.ac.rs

Descriptor Analysis: Utilizing quantum chemical and physicochemical descriptors (e.g., dipole moment, HOMO-LUMO energy gap, partial atomic charges) to understand the electronic and steric properties that govern the interaction with the AR. nih.govusfq.edu.ec

Virtual Screening: Using the developed QSAR models to screen virtual libraries of novel steroid structures to identify potential compounds with desired activity profiles, such as high anabolic and low androgenic effects. nih.gov

Table 2: Key Molecular Descriptors for AAS QSAR Studies

| Descriptor Category | Example Descriptors | Relevance to Androgen Receptor Binding |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Govern electrostatic and orbital interactions within the AR binding pocket. nih.gov |

| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Describe the size, shape, and bulk of the steroid, which must be complementary to the binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, which is critical for entering the cell and interacting with the hydrophobic AR ligand-binding pocket. frontiersin.org |

Exploration of Novel Biotransformation Enzymes and Pathways

The metabolism of synthetic steroids is complex and can vary significantly between species. researchgate.net While some metabolic pathways for this compound have been identified, particularly in animal models, a comprehensive understanding of its biotransformation in humans remains an area for exploration. researchgate.net Future research should focus on identifying novel enzymes and metabolic pathways involved in its breakdown.

Key research questions include:

What are the primary Phase I and Phase II metabolic pathways for this compound in human liver microsomes and other relevant tissues? nih.govnih.gov

Are there unique metabolites formed that have not been previously identified?

Which specific cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and other enzyme isoforms are responsible for its metabolism? dshs-koeln.de

A study in greyhounds revealed that this compound is metabolized through hydrolysis of the propionate (B1217596) esters, reduction of the Δ5 double bond, and hydroxylation at the C16 position. researchgate.net Investigating whether similar or different pathways dominate in human systems is a critical next step. This could involve in vitro incubation studies with human liver enzymes followed by advanced mass spectrometry to identify and characterize the resulting metabolites. nih.gov

Development of Next-Generation Analytical Platforms for Trace Analysis

Detecting trace levels of synthetic steroids and their metabolites in biological matrices is crucial for both research and regulatory purposes. While existing methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are effective, there is always a need for more sensitive and specific analytical platforms. dundee.ac.ukresearchgate.net

Future advancements could focus on:

High-Resolution Mass Spectrometry (HRMS): The application of techniques like Quadrupole Time-of-Flight (QTOF) MS can provide accurate mass measurements, enabling the confident identification of known and unknown metabolites of this compound without the need for reference standards. helsinki.finih.gov

Improved Sample Preparation: The development of novel microextraction techniques could enhance the recovery of this compound and its metabolites from complex matrices like urine and blood, leading to lower detection limits. helsinki.fi

Bioassay-Coupled Analytics: Combining LC separation with an androgen bioassay could serve as a powerful screening tool to detect bioactive metabolites in a sample, which can then be targeted for identification by mass spectrometry. nih.gov

Investigation of Epigenetic Modulation by Anabolic Androgenic Steroids

Emerging research indicates that AAS can exert some of their long-lasting effects by altering gene expression through epigenetic mechanisms, such as DNA methylation and histone modifications. nih.govgeneticliteracyproject.org These changes can influence the accessibility of DNA to transcription factors, leading to sustained alterations in cellular function, which may contribute to phenomena like "muscle memory." geneticliteracyproject.org

This is a largely unexplored area for this compound. Future studies could investigate:

Whether administration of this compound leads to changes in the DNA methylation patterns of genes related to muscle growth and development, such as IGF-1, MyoD, and myostatin. nih.gov

How this compound might influence the activity of histone-modifying enzymes in skeletal muscle cells.

The potential for epigenetic changes to contribute to the long-term physiological effects observed after AAS use is discontinued. geneticliteracyproject.org

Theoretical Contributions to Steroid Hormone Research and Chemical Biology

A detailed investigation into a specific synthetic steroid like this compound can provide valuable insights that contribute to the broader theoretical understanding of steroid hormone action. Steroid hormones are critical regulators of numerous physiological processes, and understanding how synthetic analogs interact with their receptors is fundamental to endocrinology and drug design. monash.edutaylorandfrancis.com

By studying this compound, researchers can address fundamental questions in chemical biology, such as:

How do specific structural modifications to the steroid backbone (e.g., 17α-methylation, esterification at C3 and C17) alter receptor binding, activation, and subsequent downstream signaling?

What is the molecular basis for the dissociation of anabolic and androgenic effects observed with some synthetic steroids? smolecule.com

Answering these questions using this compound as a model compound can help refine our general models of steroid hormone signaling and provide a stronger foundation for the rational design of future therapeutic agents that target nuclear receptors. monash.edu

Q & A

Q. What are the primary pharmacological mechanisms of Methandriol dipropionate in anabolic research, and how can they be experimentally validated?

this compound exhibits dual anabolic and androgenic effects by sensitizing androgen receptors, enhancing the absorption of co-administered steroids . To validate this, researchers can:

- Conduct in vitro competitive binding assays to measure receptor affinity.

- Use in vivo models (e.g., rodent muscle hypertrophy studies) with controlled dosing regimens, comparing muscle mass, strength, and receptor density metrics against controls.

- Employ radiolabeled steroids to track receptor saturation dynamics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols derive from Safety Data Sheets (SDS):

- Storage : Keep in a well-ventilated, locked area, away from oxidizers .

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Exposure Response : For skin contact, flush with water for 15+ minutes; for inhalation, move to fresh air and seek medical aid .

- Waste Disposal : Use approved hazardous waste facilities .

Q. How should researchers design reproducible experiments involving this compound?

Methodological rigor requires:

- Standardized Dosing : Use vehicle-controlled studies (e.g., oil-based solutions for injections) .

- Blinding : Implement double-blind protocols to reduce bias.

- Data Precision : Report measurements to one significant digit beyond instrument precision (e.g., 0.1 mg/kg) .

- Replication : Include ≥3 experimental replicates to ensure statistical validity .

Advanced Research Questions

Q. How can contradictions in reported carcinogenic risks of this compound be resolved?

While classified as a probable human carcinogen (IARC Group 2A) due to hepatic tumor associations , some studies note low acute toxicity. To address discrepancies:

Q. What methodological considerations are vital when studying synergistic effects with other steroids?

Synergy arises from receptor sensitization, which amplifies co-administered steroids . Key considerations:

- Dose Titration : Establish receptor saturation thresholds via incremental dosing (e.g., 0.5–5 mg/kg).

- Temporal Analysis : Track muscle growth and strength changes over 8–12 weeks to distinguish acute vs. chronic effects.

- Control Groups : Include cohorts receiving single steroids to isolate synergistic contributions .

Q. How does androgenic receptor sensitization by this compound influence data interpretation in combination studies?

Receptor upregulation may skew pharmacokinetic profiles of co-administered steroids. Mitigation strategies include:

- Receptor Density Assays : Quantify receptor expression via Western blot or qPCR at multiple timepoints.

- Pharmacodynamic Modeling : Use computational tools to adjust for receptor-mediated absorption variability.

- Ethical Oversight : Ensure animal studies comply with ethical guidelines for controlled substance use .

Methodological Resources

- Statistical Analysis : Apply ANOVA or mixed-effects models to compare treatment groups, specifying p-values ≤0.05 as significant .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) addressing teratogenic risks (Section 11, ).

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.